2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol
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Description
Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Synthesis Analysis
The synthesis of quinazolinones is usually classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, and 2,3-Disubstituted-4 (3H)-quinazolinones . The most common approach involves amidation of 2-aminobenzoic acid derivatives .Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Future Directions
Properties
IUPAC Name |
2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-9-10-16-15(11-13)17(14-7-5-4-6-8-14)21-18(20-16)22-19(2,3)12-23/h4-11,23H,12H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCGNSDDWUPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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